molecular formula C12H15BO4 B1499146 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS No. 62729-39-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No.: B1499146
CAS No.: 62729-39-9
M. Wt: 234.06 g/mol
InChI Key: IGZPAPRBHZGJHV-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxaborinane ring. This compound is notable for its unique structure, which includes a boron atom within a heterocyclic ring, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic esters. One common method is the reaction of 4-bromobenzoic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to interact with various molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its combination of a benzoic acid moiety and a dioxaborinane ring. This structure imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in organic synthesis and materials science. Its ability to undergo a wide range of chemical reactions and its potential use in medical applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-9(4-6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPAPRBHZGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656960
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62729-39-9
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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